molecular formula C13H24N2O4 B12836717 O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate

Katalognummer: B12836717
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: YWRXEVWDZYOLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of tert-butyl and ethyl groups attached to the diazepane ring, along with two carboxylate groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate: Similar structure but with a single carboxylate group.

    tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of an ethyl group.

Uniqueness

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, along with two carboxylate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H24N2O4

Molekulargewicht

272.34 g/mol

IUPAC-Name

1-O-tert-butyl 7-O-ethyl 1,4-diazepane-1,7-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-6-7-14-8-9-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3

InChI-Schlüssel

YWRXEVWDZYOLGX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCNCCN1C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.